2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide
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Overview
Description
2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide is a chemical compound with the molecular formula C20H17N3O3 and a molecular weight of 347.377 g/mol . This compound is known for its unique structure, which includes a hydrazino group, a naphthyl group, and a methoxybenzylidene group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 1-naphthyl isocyanate to yield the final product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization.
Chemical Reactions Analysis
2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and different solvents depending on the specific reaction. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthyl and methoxybenzylidene groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide can be compared with other similar compounds, such as:
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide
- 2-[(2E)-2-(4-methylbenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide
- 2-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide
These compounds share a similar core structure but differ in the substituents on the benzylidene group.
Properties
Molecular Formula |
C20H17N3O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C20H17N3O3/c1-26-16-11-9-14(10-12-16)13-21-23-20(25)19(24)22-18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+ |
InChI Key |
CLJINUBUIWSYSS-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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